4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride
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Overview
Description
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride typically involves the sulfonation of phenyl groups on a porphyrin core. A common method includes the reductive deamination of 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin, which can be obtained from 5,10,15,20-tetraphenylporphyrin through a series of steps involving mononitration, nitro to amine reduction, and sulfonation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process may include the use of strong acids and bases, along with specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its function in biological systems.
Reduction: Reduction reactions can convert the compound to its reduced form, which is often used in catalytic processes.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride involves its ability to form aggregates and interact with light. The compound can absorb light and transfer energy through its porphyrin core, leading to the generation of reactive species. These reactive species can then interact with molecular targets, such as biological macromolecules, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin: A water-soluble porphyrin with similar aggregation properties.
Rhodamine 6G: Known for its efficient light-induced aggregation, though less efficient compared to the target compound.
Pseudoisocyanine: Another compound that shows light-induced aggregation but with different efficiency and properties.
Uniqueness
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride is unique due to its high efficiency in light-induced aggregation and its ability to form stable aggregates in aqueous solutions. This makes it particularly valuable for applications in catalysis, photodynamic therapy, and sensor development .
Properties
Molecular Formula |
C44H32Cl2N4O12S4 |
---|---|
Molecular Weight |
1007.9 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride |
InChI |
InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H |
InChI Key |
XYXOFOJZDIPMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=[NH+]C(=C(C5=CC=C(N5)C(=C6C=CC2=[NH+]6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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